
Methyl 2-bromo-3,5-bisnitrophenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-3,5-bisnitrophenylcarbamate (MBBNC) is a chemical compound that has been extensively studied for its potential applications in scientific research. MBBNC is a nitrophenylcarbamate derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-3,5-bisnitrophenylcarbamate has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is as a tool for studying protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that are involved in the regulation of various cellular processes, including cell growth, differentiation, and signaling. This compound has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the function of these enzymes.
In addition to its use as a PTP inhibitor, this compound has also been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to exhibit anti-tumor activity in various cancer cell lines, making it a potential chemotherapeutic agent. Finally, this compound has been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens, making it a potential treatment for infectious diseases.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-3,5-bisnitrophenylcarbamate varies depending on its target. As a PTP inhibitor, this compound binds to the catalytic site of the enzyme, preventing it from dephosphorylating its substrate. As an anti-inflammatory agent, this compound inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. As an anti-tumor agent, this compound induces cell cycle arrest and apoptosis in cancer cells. As an anti-microbial agent, this compound disrupts the membrane integrity of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of PTPs, reduces the production of pro-inflammatory cytokines and chemokines, induces cell cycle arrest and apoptosis in cancer cells, and disrupts the membrane integrity of bacterial and fungal cells. In vivo studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 2-bromo-3,5-bisnitrophenylcarbamate is its selectivity for certain PTPs. This makes it a valuable tool for studying the function of these enzymes. Additionally, this compound exhibits a range of biological activities, making it a potential treatment for a variety of diseases. However, one of the limitations of this compound is its potential toxicity. In vitro studies have shown that this compound can induce cytotoxicity in certain cell lines, and in vivo studies have shown that high doses of this compound can lead to liver damage.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-bromo-3,5-bisnitrophenylcarbamate. One area of research is the development of this compound analogs with improved selectivity and potency. Another area of research is the identification of new targets for this compound, such as other enzymes involved in cellular signaling pathways. Finally, the potential clinical applications of this compound, such as its use as a chemotherapeutic agent or anti-inflammatory treatment, warrant further investigation.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its selectivity for certain enzymes and its range of biological activities. The synthesis of this compound has been optimized to produce high yields of the compound with minimal impurities. This compound has been studied for its potential applications as a tool for studying protein tyrosine phosphatases, as well as its anti-inflammatory, anti-tumor, and anti-microbial properties. The mechanism of action of this compound varies depending on its target, and it exhibits a range of biochemical and physiological effects. While this compound has several advantages for lab experiments, its potential toxicity warrants further investigation. Finally, there are several future directions for the study of this compound, including the development of analogs with improved selectivity and potency, the identification of new targets, and the potential clinical applications of this compound.
Synthesemethoden
The synthesis of Methyl 2-bromo-3,5-bisnitrophenylcarbamate involves the reaction of 2-bromo-3,5-dinitrophenol with methyl isocyanate in the presence of a base. The resulting product is a yellow crystalline solid that is soluble in organic solvents. The synthesis of this compound has been optimized to produce high yields of the compound with minimal impurities.
Eigenschaften
Molekularformel |
C8H6BrN3O6 |
|---|---|
Molekulargewicht |
320.05 g/mol |
IUPAC-Name |
methyl N-(2-bromo-3,5-dinitrophenyl)carbamate |
InChI |
InChI=1S/C8H6BrN3O6/c1-18-8(13)10-5-2-4(11(14)15)3-6(7(5)9)12(16)17/h2-3H,1H3,(H,10,13) |
InChI-Schlüssel |
YVPUMXANYVNANK-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)
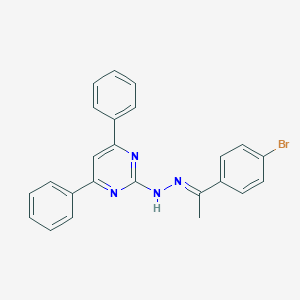
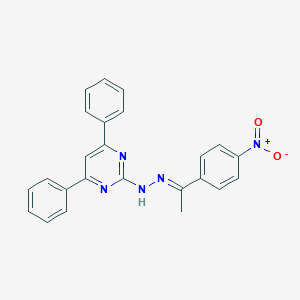
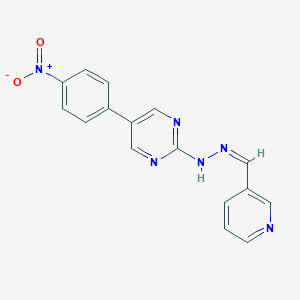
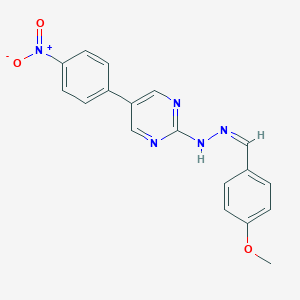
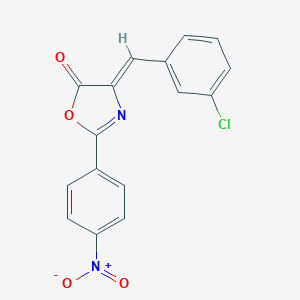

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)
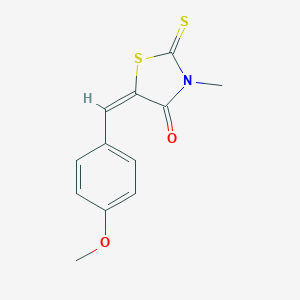
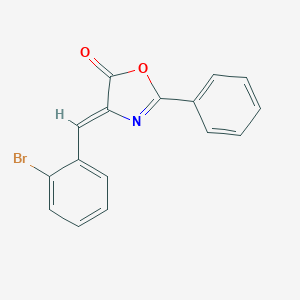
![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)

